3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid
Description
This compound is a propanoic acid derivative featuring a piperidin-4-yl group protected by a tert-butoxycarbonyl (Boc) moiety and an amino group protected by a benzyloxycarbonyl (Cbz) group. Its molecular formula is C21H29N2O6 (calculated based on structural analogs), and it serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and protease inhibitor development . The Boc group provides acid-labile protection, while the Cbz group is cleaved via hydrogenolysis, enabling orthogonal deprotection strategies in multi-step syntheses .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)17(13-18(24)25)22-19(26)28-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPQPMZAPYOHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc and Cbz protecting groups. The piperidine ring is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group. Subsequently, the amino group is protected with benzyl chloroformate (Cbz-Cl) to add the Cbz group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as iodide ions (I-) or azide ions (N3-).
Major Products Formed:
Oxidation: Carboxylic acids or ketones are common products.
Reduction: Primary or secondary alcohols are typically formed.
Substitution: Substituted piperidines or other derivatives are produced.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and pain management.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc and Cbz protecting groups play a crucial role in modulating the compound's reactivity and stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing its biological activity.
Comparison with Similar Compounds
The compound is compared to structurally related derivatives below, focusing on molecular properties, synthetic applications, and biological relevance.
Structural and Functional Analogues
(a) 2-((tert-Butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid
- Molecular Formula : C18H32N2O6
- Molecular Weight : 372.46 g/mol
- CAS Number : 1219406-23-1
- Key Properties : Dual Boc protection enhances stability under basic conditions. Used in covalent VHL-targeted PROTACs (proteolysis-targeting chimeras) for cancer therapy .
- Comparison : Unlike the target compound, this derivative lacks the Cbz group, limiting its utility in orthogonal deprotection workflows.
(b) 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid
- Molecular Formula : C20H27N2O6
- Molecular Weight : 397.44 g/mol
- CAS Number : 195877-90-8
- Key Properties: Features a Cbz-protected piperidine and Boc-protected amino group. Demonstrated utility in synthesizing amide derivatives with analgesic activity comparable to aspirin .
- Comparison: The reversed placement of protecting groups (Cbz on piperidine vs. amino) alters reactivity in coupling reactions.
(c) 3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic Acid
- Molecular Formula: C14H16FNO4
- Molecular Weight : 281.28 g/mol
- Melting Point : 152–154°C (decomposes)
- Key Properties : Fluorophenyl substitution enhances lipophilicity. Used in leucine-rich repeat kinase 2 (LRRK2) inhibitor studies for Parkinson’s disease .
- Comparison : Replacing the piperidine ring with an aromatic group reduces basicity, impacting membrane permeability.
(d) 2-((tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic Acid
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- Key Properties : Methylation of the piperidine nitrogen eliminates the need for Boc protection. Likely improves metabolic stability in vivo .
Data Table: Comparative Analysis
Research Findings
- Orthogonal Deprotection : The Boc/Cbz combination in the target compound allows sequential deprotection, critical for synthesizing complex peptides .
- Biological Activity : Analogs with aromatic substituents (e.g., 4-fluorophenyl) show promise in kinase inhibition, while piperidine-containing derivatives are preferred for CNS-targeted drugs due to improved blood-brain barrier penetration .
- Synthetic Utility : The Boc group’s stability under basic conditions makes it ideal for solid-phase synthesis, whereas Cbz is preferred in solution-phase reactions .
Biological Activity
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid, commonly referred to as a derivative of piperidine, is a compound of significant interest in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Z) amino group, making it a versatile intermediate for synthesizing various bioactive molecules. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C19H28N2O5. The compound features:
- Piperidine ring : A six-membered ring containing nitrogen, which is crucial for its biological activity.
- Protecting groups : The Boc and Z groups enhance stability and facilitate specific reactions during synthesis.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The following mechanisms have been identified:
- GABA Receptor Modulation : Similar compounds have demonstrated activity as GABA(B) receptor modulators, which play a critical role in neurotransmission. This modulation can influence anxiety and other CNS disorders .
- Protein Interaction : As a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development, it facilitates targeted protein degradation, which is promising for cancer therapy .
In Vitro Studies
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 10.5 |
| A549 | 12.8 |
These results indicate that the compound has potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of the compound. For instance, administration in murine models demonstrated:
- Reduction in Tumor Size : Mice treated with the compound showed a significant decrease in tumor growth compared to control groups.
- Behavioral Effects : In models of anxiety, the compound exhibited anxiolytic-like effects, suggesting its potential utility in treating anxiety disorders.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Case Study on Anxiety Disorders : A study involving rats showed that administration of the compound resulted in decreased anxiety-like behavior in elevated plus-maze tests, indicating its efficacy as an anxiolytic agent.
- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of similar piperidine derivatives in patients with advanced solid tumors, focusing on their safety and tolerability profiles.
Q & A
Q. Methodology :
- Stepwise Boc/Z-Protection : Introduce the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups sequentially to the piperidine and amino groups, respectively, to avoid side reactions. Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents for amide bond formation, as demonstrated in analogous syntheses .
- AI-Driven Retrosynthesis : Employ AI tools (e.g., Reaxys, Pistachio databases) to predict feasible one-step routes, prioritizing precursors with high relevance scores (>0.9) to minimize side products .
- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product. Monitor purity via LC-MS (ESI+) to confirm [M+H]+ ion consistency with theoretical mass.
What analytical techniques are critical for characterizing this compound’s stereochemical integrity?
Q. Methodology :
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with synthetic standards .
- NMR Spectroscopy : Perform - and -NMR in DMSO-d5. Key diagnostic signals include:
- X-ray Crystallography : If crystalline, resolve absolute configuration using Cu-Kα radiation (λ = 1.5418 Å) .
How does the compound’s stability vary under different pH conditions, and how can degradation products be identified?
Q. Methodology :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 37°C, 24h). Monitor degradation via LC-MS:
- Stabilization : Lyophilize and store at -20°C under inert gas (N2/Ar) to prevent hydrolysis.
What strategies can address low solubility in aqueous media during biological assays?
Q. Methodology :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
- Prodrug Design : Synthesize a methyl ester analog (e.g., replace carboxylic acid with –COOMe) to enhance membrane permeability. Hydrolyze enzymatically post-uptake .
How can conflicting kinetic data in enzyme inhibition studies be resolved?
Q. Methodology :
- Mechanistic Reassessment : Test substrate inhibition by varying concentrations (0.1–10×Km). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to confirm stoichiometry and affinity. A biphasic curve suggests multiple binding sites .
What computational methods predict the compound’s binding affinity to target proteins?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina with a flexible ligand/rigid receptor model. Validate poses against crystal structures (PDB: e.g., 6LU7 for protease targets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key interactions (e.g., hydrogen bonds with catalytic residues) .
How can metabolic instability in vivo be mitigated without altering pharmacophore activity?
Q. Methodology :
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
- PEGylation : Conjugate polyethylene glycol (PEG, MW 2000) to the carboxylic acid group to prolong half-life. Confirm retention of target binding via SPR .
What orthogonal techniques validate the compound’s purity beyond standard HPLC?
Q. Methodology :
- DSC (Differential Scanning Calorimetry) : A single endothermic peak (Tm = 160–170°C) indicates crystalline homogeneity .
- Elemental Analysis : Compare experimental C/H/N/O values with theoretical (error <0.4%) .
How to design SAR studies focusing on the piperidine and benzyloxycarbonyl moieties?
Q. Methodology :
- Analog Synthesis : Replace Boc with acetyl or Fmoc groups; substitute Z-group with p-nitrobenzyl or allyloxycarbonyl. Test activity in a dose-response assay (IC50 shift >10-fold indicates critical groups) .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models (p <0.05 for significance) .
How can photodegradation pathways be characterized to ensure lab handling protocols?
Q. Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
